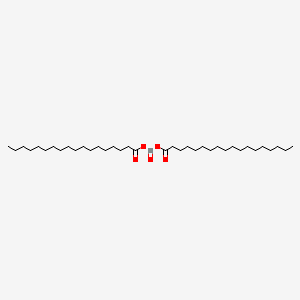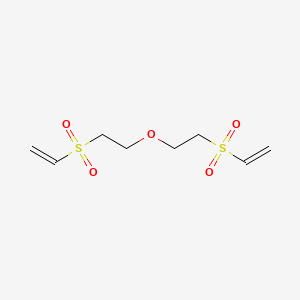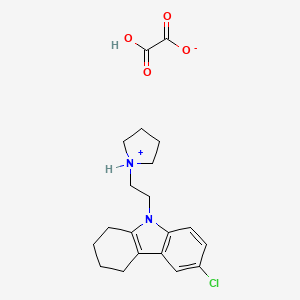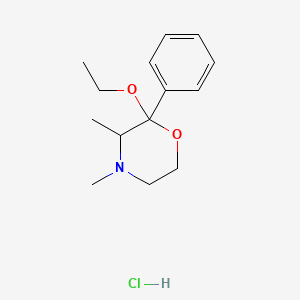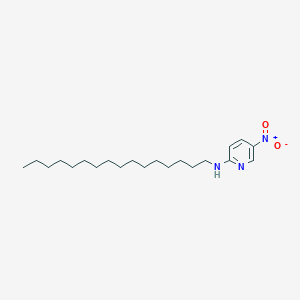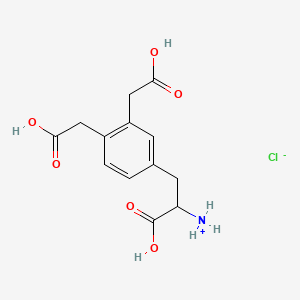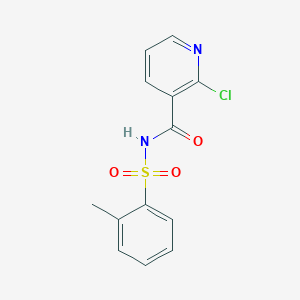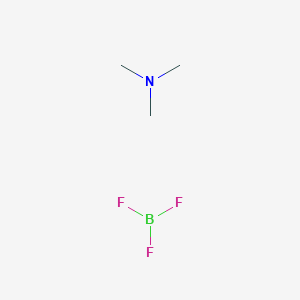
N,N-dimethylmethanamine;trifluoroborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylmethanamine;trifluoroborane is a chemical compound with the molecular formula C₃H₉BF₃N. It is a combination of N,N-dimethylmethanamine and trifluoroborane, forming a 1:1 complex. This compound is known for its unique properties and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine;trifluoroborane typically involves the reaction of N,N-dimethylmethanamine with trifluoroborane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
[ \text{N,N-dimethylmethanamine} + \text{trifluoroborane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of high-quality compound for various applications .
化学反応の分析
Types of Reactions
N,N-dimethylmethanamine;trifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane group can be replaced by other nucleophiles.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines and boron-containing compounds .
科学的研究の応用
N,N-dimethylmethanamine;trifluoroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between boron and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N,N-dimethylmethanamine;trifluoroborane involves its ability to form stable complexes with other molecules. The trifluoroborane group acts as a Lewis acid, facilitating interactions with Lewis bases. This property makes it a valuable reagent in various chemical transformations and applications .
類似化合物との比較
Similar Compounds
N,N-dimethylmethanamine: A related compound without the trifluoroborane group, used in similar applications but with different reactivity.
Trimethylamine: Another amine with similar properties but different molecular structure.
Dimethylamine: A simpler amine that shares some chemical characteristics with N,N-dimethylmethanamine.
Uniqueness
N,N-dimethylmethanamine;trifluoroborane is unique due to the presence of the trifluoroborane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong Lewis acids and stable complex formation .
特性
CAS番号 |
420-20-2 |
|---|---|
分子式 |
C3H9BF3N |
分子量 |
126.92 g/mol |
IUPAC名 |
N,N-dimethylmethanamine;trifluoroborane |
InChI |
InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |
InChIキー |
QWDCGMCLKHZVNI-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


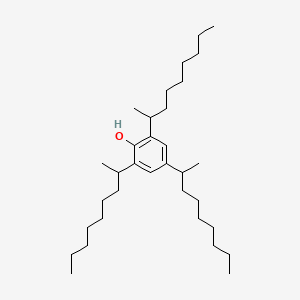
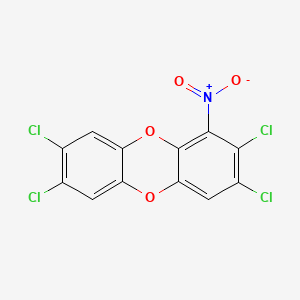
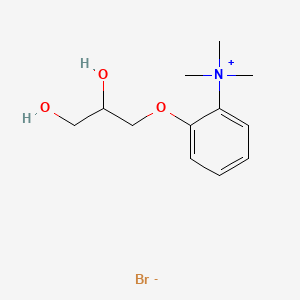
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
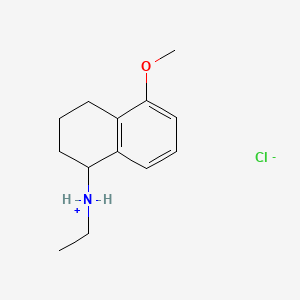
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
